4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a nitro group, and a pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-methylbenzoic acid to introduce the nitro group.
Amidation: The conversion of the nitro-substituted benzoic acid to the corresponding benzamide.
Cyclization: The formation of the pyrrolidinone ring through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4-methyl-3-amino-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 4-carboxy-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide.
Scientific Research Applications
4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmacology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Material Science: Studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamide moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzamide: Lacks the pyrrolidinone ring, making it less complex.
N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide: Lacks the nitro group, which may reduce its reactivity.
Uniqueness
4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is unique due to the presence of both the nitro group and the pyrrolidinone ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-7-8-13(9-16(12)21(24)25)18(23)19-14-10-17(22)20(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIPFCJRPNCVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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